molecular formula C11H11IN2 B11802542 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole

3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11802542
M. Wt: 298.12 g/mol
InChI Key: YMLTYXJJOHGBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole (CAS 1340060-64-1) is a high-purity, iodinated pyrazole derivative intended for research and development use exclusively. This compound features a molecular formula of C11H11IN2 and a molecular weight of 298.12 g/mol . The pyrazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities. Scientific literature reviews highlight that pyrazole-containing compounds are investigated for diverse pharmacological applications, including anti-inflammatory, antimicrobial, anticancer, and anti-tubercular activities . The iodine atom on the pyrazole ring serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this compound a valuable building block for generating novel compound libraries for biological screening . Researchers utilize this and related pyrazole derivatives to explore new therapeutic agents and study structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2/c1-7-3-4-8(2)9(5-7)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

YMLTYXJJOHGBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=NN2)I

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 3 2,5 Dimethylphenyl 4 Iodo 1h Pyrazole Analogs

Cross-Coupling Reactions at the 4-Iodo Position of Pyrazoles

The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for introducing diverse functional groups and building more complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the functionalization of aryl halides, including 4-iodopyrazoles.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.comyoutube.com This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgorganic-chemistry.org For 4-iodopyrazole (B32481) derivatives, this would involve the preparation of an organozinc reagent from the pyrazole or, more commonly, coupling the 4-iodopyrazole with a pre-formed organozinc species.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org For instance, 1-aryl-3-CF3-5-iodopyrazoles have been successfully coupled with terminal alkynes to yield the corresponding 5-alkynylpyrazoles. nih.gov Similarly, 4-iodo-1H-pyrazole derivatives can undergo Sonogashira coupling with phenylacetylene (B144264) after protection of the N-H group. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.govyoutube.comyonedalabs.com This reaction is prized for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. yonedalabs.com The Suzuki-Miyaura reaction has been successfully applied to halogenated aminopyrazoles, allowing for the introduction of various aryl and heteroaryl groups. researchgate.netacs.org For example, 1-aryl-3-CF3-4-iodopyrazoles have been shown to react with phenylboronic acid to produce 4-phenylpyrazoles. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of Iodopyrazoles

Coupling Reaction Organometallic Reagent Key Features
Negishi Organozinc High functional group tolerance; forms various C-C bonds. wikipedia.orgyoutube.com
Sonogashira Terminal Alkyne Forms C(sp)-C(sp²) bonds; mild reaction conditions. wikipedia.orglibretexts.org
Suzuki-Miyaura Organoboron Mild conditions; wide availability of reagents; low toxicity of byproducts. nih.govyoutube.comyonedalabs.com

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-catalyzed transformations for the functionalization of 4-iodopyrazoles. A notable example is the copper(I) iodide (CuI)-catalyzed coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. nih.govresearchgate.netsemanticscholar.org This direct C4-O functionalization has been achieved using an excess of alcohol and a base like potassium t-butoxide, with microwave irradiation often employed to reduce reaction times. nih.govresearchgate.net This method has proven effective for the synthesis of various 4-alkoxy-1H-pyrazoles, which are valuable intermediates in the synthesis of biologically active compounds. nih.govsemanticscholar.org

Mechanistic Insights into Dehalogenation Side Reactions in Iodopyrazoles

A common side reaction in metal-catalyzed cross-coupling reactions of halo-heterocycles is dehalogenation, where the halogen atom is replaced by a hydrogen atom. In the context of iodopyrazoles undergoing Suzuki-Miyaura coupling, studies have shown that iodo derivatives have a higher propensity for dehalogenation compared to their bromo and chloro counterparts. researchgate.netacs.org This side reaction can significantly reduce the yield of the desired cross-coupled product. The mechanism of dehalogenation is thought to be influenced by several factors, including the nature of the catalyst, the base, and the solvent used in the reaction. In some cases, the absence of a base has been shown to suppress dehalogenation.

Functionalization of the Pyrazole Nitrogen (N1-H in 1H-Pyrazoles)

The nitrogen atom at the N1 position of 1H-pyrazoles, including 3-(2,5-dimethylphenyl)-4-iodo-1H-pyrazole, possesses a reactive N-H bond that can be readily functionalized. This allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this scaffold.

N-H Functionalization Strategies (e.g., N-Alkylation, N-Alkynylation)

N-Alkylation is a common strategy to modify the properties of pyrazole-containing molecules. For instance, 4-iodo-1H-pyrazole can be treated with allyl bromide under basic conditions to yield the corresponding N-allylated product. nih.gov Protection of the N-H group in 3-iodo-1H-pyrazole derivatives is often necessary before performing cross-coupling reactions to prevent interference from the acidic proton. researchgate.netarkat-usa.org Ethyl vinyl ether is one such protecting group that has been employed for this purpose. researchgate.netarkat-usa.org

N-Alkynylation , the introduction of an alkynyl group at the pyrazole nitrogen, represents another important functionalization strategy.

Metal-Ligand Coordination Chemistry Involving Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are excellent ligands for a variety of metal ions. This coordination ability is fundamental to the role of pyrazoles in catalysis and bioinorganic chemistry. The lone pair of electrons on the sp²-hybridized nitrogen atom can coordinate to a metal center, influencing its electronic properties and reactivity. This interaction is crucial in the mechanism of many metal-catalyzed reactions involving pyrazole-containing ligands. nih.gov For example, the pyrazole nitrogen can coordinate to the palladium center in cross-coupling reactions, potentially forming catalyst resting states that can influence the reaction outcome. nih.gov The geometry of the resulting metal complex is influenced by the electronic configuration of the metal ion and the steric and electronic properties of the pyrazole ligand. nih.gov

Other Chemical Transformations of Iodopyrazole Derivatives (e.g., Nitrodeiodination)

Nitrodeiodination is a notable transformation for iodopyrazole derivatives, providing a pathway to 4-nitropyrazoles, which are valuable intermediates in the synthesis of energetic materials and pharmaceuticals. Research on analogous compounds, such as 4-iodopyrazole and its substituted derivatives, has demonstrated the feasibility of this reaction.

One established method for the synthesis of 4-nitropyrazoles from iodopyrazole precursors involves the use of a nitrating agent in a suitable solvent. For instance, the conversion of 3,5-dimethyl-4-iodopyrazole (B181040) to 3,5-dimethyl-4-nitro-1H-pyrazole can be achieved by reacting the starting material with nitric acid in tetrahydrofuran. chemicalbook.com The reaction proceeds by stirring the mixture at room temperature, followed by filtration to recover the catalyst and extraction with a solvent like dichloromethane (B109758) to isolate the nitrated product. chemicalbook.com

This transformation is significant as it allows for the introduction of a nitro group at a specific position on the pyrazole ring, which might not be easily achievable through direct nitration of the parent pyrazole due to the formation of isomeric mixtures. The general conditions for the nitrodeiodination of an iodopyrazole analog are summarized in the table below.

Table 1: General Conditions for Nitrodeiodination of an Iodopyrazole Analog

ParameterCondition
Starting Material Iodopyrazole
Reagent Nitric acid
Solvent Tetrahydrofuran
Temperature Room Temperature
Work-up Filtration and extraction

It is important to note that the reaction conditions, such as the concentration of nitric acid and the reaction time, can be optimized to improve the yield of the desired 4-nitropyrazole derivative.

Application of Hypervalent Iodine Chemistry in Pyrazole Synthesis and Functionalization

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, ready availability, and ease of handling. tandfonline.comsemanticscholar.org These reagents have found extensive application in the synthesis and functionalization of heterocyclic compounds, including pyrazoles. The reactivity of hypervalent iodine compounds is characterized by their electrophilic nature and the excellent leaving group ability of the phenyliodonio group. princeton.edu

In the context of pyrazole chemistry, hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), are utilized in combination with iodine for the efficient iodination of pyrazole derivatives to yield 4-iodopyrazoles. tandfonline.com This method offers several advantages over traditional iodination techniques, including higher yields, milder reaction conditions, and shorter reaction times. tandfonline.com The reaction is believed to proceed through an in situ generated acetyl hypoiodite (B1233010) intermediate. tandfonline.com

A general representation of the iodination of a pyrazole derivative using the IBD/I2 system is depicted below.

Table 2: Iodination of Pyrazole Derivatives using a Hypervalent Iodine Reagent System

Starting Material Reagent System Solvent Conditions Product Yield
Pyrazole derivativeIBD / I2CH2Cl2Stirring at room temperature4-Iodopyrazole derivativeHigh

Furthermore, hypervalent iodine reagents play a crucial role in more complex transformations involving pyrazole moieties. For example, the oxidation of 4-pyrazolylaldoximes with iodobenzene diacetate (IBD) leads to the formation of 3,4-bis(pyrazolyl)-1,2,5-oxadiazole-N-oxide derivatives. semanticscholar.org This reaction highlights the ability of hypervalent iodine reagents to mediate oxidative cyclizations, providing access to novel heterocyclic systems with potential biological activity. semanticscholar.org

The choice of the hypervalent iodine reagent and the reaction conditions can be tailored to achieve specific synthetic outcomes. The unique properties of these reagents make them indispensable in the modern synthetic chemist's toolbox for the construction and elaboration of complex molecules containing the pyrazole scaffold.

Advanced Characterization Techniques for Pyrazole Compound Structural Elucidation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectrum of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole, distinct signals are expected for each type of proton. The proton on the pyrazole (B372694) nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons of the dimethylphenyl ring would appear in the aromatic region (typically 7.0-8.5 ppm), showing characteristic splitting patterns based on their coupling with each other. The two methyl groups attached to the phenyl ring would each produce a singlet in the aliphatic region (typically 2.0-2.5 ppm). The single proton on the pyrazole ring (C5-H) would also be present in the aromatic region. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the two carbons of the pyrazole ring, with the carbon atom bearing the iodine (C4) being significantly influenced by the halogen's electron-withdrawing and heavy atom effects. chemicalbook.com The carbons of the 2,5-dimethylphenyl group would also show distinct resonances, as would the two methyl group carbons. The complete assignment of ¹³C NMR resonances for complex pyrazole derivatives is often facilitated by one- and two-dimensional NMR experiments like DEPT, HSQC, and HMBC. nih.gov

Advanced 2D NMR: For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons that have attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. It could be used to confirm the substitution pattern on the phenyl ring by observing correlations between the methyl protons and nearby aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives This table presents typical chemical shift ranges for the core structures related to the title compound. Actual values for this compound may vary.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HPyrazole N-H12.0 - 14.0 (broad) semanticscholar.org
¹HAromatic C-H7.0 - 8.5 rsc.org
¹HMethyl (Ar-CH₃)2.0 - 2.5 rsc.org
¹³CPyrazole Ring100 - 150 researchgate.net
¹³CAromatic Ring120 - 140 researchgate.net
¹³CMethyl (Ar-CH₃)15 - 25 researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. nist.gov A key feature would be the N-H stretching vibration, typically appearing as a broad band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Reference
N-HStretch3100 - 3300 (broad) researchgate.net
Aromatic C-HStretch3000 - 3100 researchgate.net
Aliphatic C-HStretch2850 - 3000 researchgate.net
C=N / C=CStretch1400 - 1600 mdpi.com
C-IStretch500 - 600 mdpi.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (Molecular Formula: C₁₁H₁₁IN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 298.12 g/mol ). bldpharm.com High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the mass with very high accuracy, allowing for the confirmation of the elemental composition. arkat-usa.org The calculated exact mass for the [M+H]⁺ ion would be a key confirmatory data point. rsc.org The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing losses of iodine, methyl groups, or cleavage of the pyrazole ring.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The spectrum of this compound would be dominated by π → π* transitions originating from the pyrazole and the 2,5-dimethylphenyl aromatic systems. nist.gov The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the specific substitution pattern on the aromatic rings. This technique is often used to confirm the presence of conjugated systems within the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound. It would also reveal the conformation of the molecule, such as the dihedral angle between the planes of the pyrazole and the dimethylphenyl rings. nih.gov

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. bldpharm.com A reversed-phase HPLC method would likely be developed to analyze this compound. In such a method, a single, sharp peak in the chromatogram would indicate a high degree of purity. The area of this peak can be used for quantification. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of starting materials and the formation of the product. nih.govnih.gov

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For halogenated compounds like this compound, this analysis is crucial for verifying the empirical formula against the theoretically calculated values. The structures of newly synthesized pyrazole derivatives are routinely confirmed by elemental analysis, where the experimentally found percentages of C, H, and N are compared with the calculated values. nih.govulster.ac.uk

The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the percentage composition of each element. A close correlation between the experimental results and the calculated values for the proposed molecular formula provides strong evidence for the compound's purity and elemental integrity.

For this compound, with the molecular formula C₁₁H₁₁IN₂, the theoretical elemental composition can be calculated. The experimental values obtained from an analyzer are then compared to these theoretical percentages. A deviation of less than 0.4% is generally considered acceptable and confirms the successful synthesis of the target compound.

Table 1: Elemental Analysis Data for C₁₁H₁₁IN₂

ElementTheoretical %Found % (Hypothetical)
Carbon (C)44.3244.28
Hydrogen (H)3.723.75
Nitrogen (N)9.409.37

Other Analytical Techniques (e.g., Magnetic Susceptibility, Molar Conductance Measurements for Metal Complexes)

When this compound acts as a ligand to form metal complexes, additional analytical methods are employed to characterize the resulting coordination compounds. These techniques provide vital information about the geometry, electronic structure, and electrolytic nature of the complexes.

Magnetic Susceptibility

Magnetic susceptibility measurements are instrumental in determining the magnetic properties of a substance, which arise from the spin and orbital angular momenta of electrons. libretexts.org For transition metal complexes of pyrazole derivatives, this technique distinguishes between diamagnetic (no unpaired electrons) and paramagnetic (one or more unpaired electrons) behavior. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility data, is particularly useful for deducing the number of unpaired electrons and, by extension, the geometry of the metal center. researchgate.netacs.org For instance, different geometries (e.g., octahedral vs. square planar) for a Ni(II) complex would result in distinct magnetic moments. researchgate.net

Table 2: Hypothetical Magnetic Moment Data for a Metal Complex of this compound (L)

ComplexMagnetic Moment (μ_eff, B.M.)Proposed Geometry
[Co(L)₂Cl₂]4.95Tetrahedral
[Ni(L)₂Cl₂]3.15Octahedral
[Cu(L)₂Cl₂]1.85Distorted Octahedral

Molar Conductance Measurements

Molar conductance (Λ_M) is measured to determine whether a metal complex behaves as an electrolyte in a given solvent. This is achieved by dissolving the complex in a polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the solution's ability to conduct electricity. The resulting value helps to establish whether the anions are coordinated directly to the metal ion or exist as free counter-ions in the crystal lattice. researchgate.net

Table 3: Hypothetical Molar Conductance Data for Metal Complexes of this compound (L) in DMF

ComplexMolar Conductance (Λ_M, Ω⁻¹cm²mol⁻¹)Electrolytic Nature
[Co(L)₂Cl₂]15.5Non-electrolyte
[Ni(L)₂(H₂O)₂]Cl₂140.21:2 Electrolyte
[Cu(L)Cl(H₂O)]12.8Non-electrolyte

Computational Chemistry and Theoretical Investigations of Pyrazole Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. eurasianjournals.com This approach is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Detailed Research Findings: For pyrazole (B372694) derivatives, molecular docking studies have been instrumental in evaluating their potential as inhibitors for various enzymes, including kinases and carbonic anhydrases. mdpi.comnih.gov These studies computationally place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. The analysis also reveals the specific binding mode, identifying key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.com

For instance, studies on pyrazole-chalcone hybrids have used molecular docking to predict their binding modes within the colchicine-binding site of tubulin, revealing hydrogen bonding with residues like Cys-241. mdpi.com Similarly, docking simulations of pyrazole-containing imide derivatives identified Heat Shock Protein 90α (Hsp90α) as a potential target. nih.gov

In the context of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole , docking studies could be employed to screen it against a panel of cancer-related targets or other enzymes. The model would predict its binding energy and the key amino acid residues it interacts with, providing a rationale for its potential biological activity. The bulky 2,5-dimethylphenyl group and the iodine atom at the 4-position would be critical determinants of its binding specificity and affinity.

Pyrazole Derivative ClassProtein TargetKey Interacting Residues (Example)Predicted Interaction TypeReference
Pyrazole-Chalcone HybridsTubulin (Colchicine site)Cys-241, Leu-248, Ala-316Hydrogen Bonding, Hydrophobic mdpi.com
Pyrazole-Imide DerivativesHsp90αAsp93, Leu107, Phe138Hydrogen Bonding, Pi-Alkyl nih.gov
1,3-Diphenyl PyrazolesTubulinNot SpecifiedNot Specified mdpi.com
Pyrazole CarboxamidesCarbonic Anhydrase (hCA I, II)His94, His96, Thr200Coordination with Zn2+, Hydrogen Bonding nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, molecular geometry, and reactivity of molecules. eurasianjournals.com DFT is widely used to calculate various molecular properties and descriptors that are essential for understanding chemical behavior. malayajournal.orgnih.gov

Detailed Research Findings: For pyrazole derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to optimize molecular geometries and compute electronic properties. researchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller gap generally implies higher reactivity.

Other quantum chemical descriptors often calculated include electronegativity (χ), chemical hardness (η), and dipole moment (μ). These values help in creating Quantitative Structure-Activity Relationship (QSAR) models to correlate a compound's structure with its biological activity. malayajournal.orgnih.gov For This compound , DFT calculations would elucidate how the substituents affect the electron distribution across the pyrazole ring and influence its stability and reactivity.

Calculated PropertySignificanceTypical Application for Pyrazoles
HOMO EnergyElectron-donating abilityPredicting susceptibility to electrophilic attack
LUMO EnergyElectron-accepting abilityPredicting susceptibility to nucleophilic attack
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityCorrelating with biological activity in QSAR models nih.gov
Dipole Moment (μ)Molecular polarityUnderstanding solubility and binding interactions
Electronegativity (χ)Power to attract electronsAssessing charge transfer in reactions malayajournal.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and conformational changes. mdpi.com

Detailed Research Findings: MD simulations, often performed for durations like 50 or 100 nanoseconds, are applied to the docked poses of pyrazole derivatives to validate their binding stability. mdpi.comnih.gov Key analyses include the calculation of the Root Mean Square Deviation (RMSD) for the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium. mdpi.com

These simulations also allow for the analysis of intermolecular interactions, such as hydrogen bonds, throughout the simulation, providing a more accurate picture of the binding event than static docking. tandfonline.comnih.gov For This compound , an MD simulation of its complex with a target protein would confirm the stability of the binding pose predicted by docking. It would reveal how the molecule adjusts its conformation within the binding pocket and the persistence of key interactions, offering a more robust validation of its potential as an inhibitor. nih.gov

Electronic Structure and Reactivity Analysis

The electronic structure of the pyrazole ring is fundamental to its chemical reactivity. The pyrazole ring is a 6π-electron heteroaromatic system containing two adjacent nitrogen atoms: one is a pyrrole-like (N1) and the other is a pyridine-like (N2) nitrogen. chemicalbook.comnih.gov This arrangement dictates the molecule's behavior in chemical reactions.

Detailed Research Findings: The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comnih.gov Conversely, the C4 position is comparatively electron-rich and is the preferred site for electrophilic substitution. chemicalbook.comyoutube.com Protonation in strong acid occurs at the N2 position, forming a pyrazolium (B1228807) cation, which alters the reactivity, directing electrophilic attack to the C3 position. chemicalbook.comyoutube.com

In This compound , the electronic properties are modulated by the substituents. The 2,5-dimethylphenyl group at C3 and the iodo group at C4 significantly influence the reactivity. The iodine atom can act as a leaving group in certain reactions, and the steric and electronic effects of the dimethylphenyl ring will impact how the molecule interacts with other reactants and biological targets. Theoretical studies on the pyrazole cation system have provided further insights into its electronic structure and electrophilic reactivity. acs.org

Mechanistic Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Detailed Research Findings: For pyrazoles, computational methods have been used to study their synthesis mechanisms. For example, the kinetics and mechanistic pathways of pyrazole formation from the condensation of 1,3-diketones with hydrazines have been examined, revealing how factors like pH and substituents influence reaction rates and regioselectivity. researchgate.net Other studies have focused on the oxidation-induced N-N coupling of diazatitanacycles to form the pyrazole ring, using computational analysis to support proposed mechanistic pathways. rsc.orgnih.gov

While Molecular Electron Density Theory (MEDT) is not explicitly reported for this specific compound, this and other computational frameworks could be applied to This compound . Such studies could investigate its formation mechanism or predict its behavior in various organic reactions, such as cycloadditions or substitution reactions. nih.gov These theoretical approaches can map out reaction energy profiles, identify transition states, and clarify the roles of intermediates, providing a complete picture of the reaction pathway. mdpi.com

Advanced Computational Techniques

Beyond standard modeling and DFT, advanced computational techniques are providing new avenues for chemical investigation.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution of the molecule. nih.gov The analysis generates a 3D surface mapped with properties like dnorm, which highlights intermolecular contacts, and 2D "fingerprint plots" that summarize the different types of contacts and their relative contributions to the crystal packing. tandfonline.com

Detailed Research Findings: For various pyrazole derivatives, Hirshfeld surface analysis has been used to detail the intermolecular forces stabilizing their crystal structures. nih.govas-proceeding.com These analyses typically show that H···H, O···H/H···O, C···H/H···C, and sometimes halogen-related contacts (like Br···H/H···Br) are the most significant interactions. nih.govresearchgate.net For This compound , a Hirshfeld analysis would quantify the contributions of C-H···π interactions from the dimethylphenyl ring and potential halogen bonding involving the iodine atom, providing a detailed understanding of its solid-state packing.

Pyrazole DerivativeDominant Intermolecular Contacts (% Contribution)Reference
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylateH···H (37.1%), O···H (31.3%), Br···H (13.5%), C···H (10.6%) nih.gov
3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazoleH···H (60.5%), O···H (20.4%), C···H (10.7%), N···H (6.5%) as-proceeding.com
bis-Pyrazole DerivativeH···H (54.8–55.3%), H···C (28.3–29.2%) researchgate.net

Machine Learning in Chemical Discovery: Machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets. mdpi.comnih.gov ML algorithms can be trained to predict a wide range of properties, from biological activity to physicochemical characteristics. researchgate.net Quantitative Structure-Activity Relationship (QSAR) is a prominent application where ML models correlate chemical structures (represented by molecular descriptors) with their biological activities. youtube.com

Detailed Research Findings: ML and QSAR models have been developed for pyrazole derivatives to predict their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.gov These models use descriptors calculated from DFT or other methods to build predictive algorithms. nih.govThis compound could be incorporated into such a workflow. Its molecular descriptors would be calculated and used as input for a trained ML model to predict its potential efficacy, toxicity, or other pharmacologically relevant properties, thereby accelerating its evaluation as a potential drug candidate. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,5-dimethylphenyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or iodination of preformed pyrazole intermediates. For example, iodination at the pyrazole C4 position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., CuI for Ullmann-type couplings) critically affect yield and purity. Reaction progress should be monitored via TLC, and purification via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent environments. The iodo group deshields adjacent protons, causing downfield shifts (~δ 8.0–8.5 ppm for H4). Aromatic protons from the 2,5-dimethylphenyl group appear as distinct multiplets (δ 6.8–7.2 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms tautomeric form (1H-pyrazole) and dihedral angles between the pyrazole core and substituents. For example, the iodine atom’s steric bulk may cause torsional strain, visible in bond angles .
  • FT-IR : Absorbances at ~3100 cm1^{-1} (N-H stretch) and 1550 cm1^{-1} (C=N/C=C pyrazole ring) validate core structure .

Q. What are the recommended protocols for purifying this compound to achieve >95% purity?

  • Methodological Answer : After synthesis, crude product is dissolved in minimal dichloromethane and filtered through Celite® to remove Pd/C (if used in cross-couplings). Recrystallization in ethanol/water (4:1 v/v) at 0°C yields high-purity crystals. Final purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing substituted pyrazole derivatives?

  • Methodological Answer : Discrepancies in 1^1H NMR splitting patterns (e.g., unexpected multiplicity for H4) may arise from dynamic effects like tautomerism or solvent polarity. To resolve:

  • Use low-temperature NMR (−40°C in CD2_2Cl2_2) to slow tautomeric exchange.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA).
  • Validate via 1^1H-13^13C HSQC to correlate ambiguous proton signals with carbons .

Q. What computational methods are suitable for predicting the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The iodine atom’s polarizability enhances halogen bonding with electron-rich residues.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions. The electron-withdrawing iodine directs further functionalization to C5 .
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to evaluate membrane permeability for antimicrobial studies .

Q. How should researchers design assays to differentiate between cytotoxic and targeted therapeutic effects of this compound?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assays on normal cell lines (e.g., HEK293) to establish IC50_{50} values. Compare with cancer cells (e.g., HeLa) to assess selectivity.
  • Targeted Effects : Perform kinase inhibition assays (e.g., EGFR tyrosine kinase) with fluorescence-based ADP-Glo™ kits. Validate via Western blot for downstream phosphorylation markers .

Q. How do steric and electronic effects of the 2,5-dimethylphenyl and iodo substituents influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Steric Effects : The 2,5-dimethylphenyl group creates steric hindrance at C3, directing electrophiles (e.g., nitration) to C5.
  • Electronic Effects : The iodine atom’s σ-hole enhances electrophilicity at C4, enabling nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at C4 with aryl boronic acids).
  • Experimental Validation : Monitor reaction outcomes via LC-MS and compare with computed Fukui indices for electrophilic attack sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.